2-Isopropyl-1,3-benzothiazole

Overview

Description

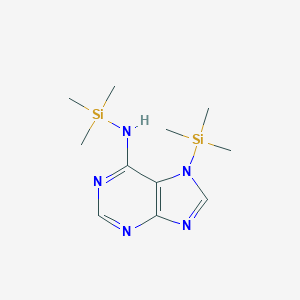

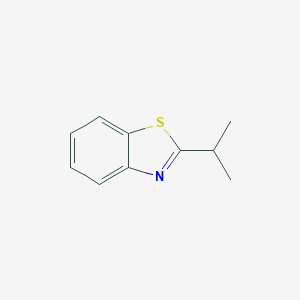

2-Isopropyl-1,3-benzothiazole is a heterocyclic compound that belongs to the class of benzothiazoles, which are known for their presence in various pharmaceuticals, agricultural chemicals, natural products, and materials chemistry. Benzothiazoles, and specifically 2-amino-1,3-benzothiazole derivatives, have been recognized for their biological and pharmacological properties, including applications in herbicides and as intermediates in organic synthesis .

Synthesis Analysis

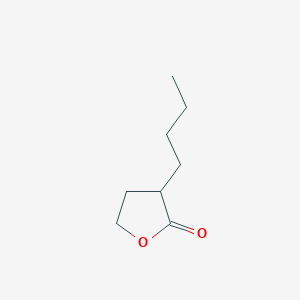

The synthesis of related benzothiazole derivatives has been explored in recent studies. One approach for synthesizing thiazolidinone derivatives, which are structurally related to benzothiazoles, involves a one-pot synthesis from valine, arenealdehydes, and mercaptoacetic acid. This method has been shown to yield products such as 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones with good efficiency. Characterization of these products is typically achieved through NMR techniques, and in some cases, X-ray crystallography is used for detailed structural analysis .

Molecular Structure Analysis

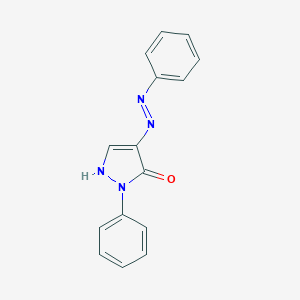

X-ray diffraction has been utilized to investigate the molecular structure of compounds closely related to this compound, such as 1-phenyl-3-isopropyl-5-(benzothiazol-2-yl)formazan. This compound was found to crystallize with two independent molecules in the same conformation, linked by intermolecular hydrogen bonds. The structure of these molecules is mostly flat, with the exception of the isopropyl fragment, and the formazan chains exhibit delocalized bonds .

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of benzothiazole derivatives often involves cyclization reactions. For example, the synthesis of 2-amino-1,3-benzoselenazole, a compound related to benzothiazoles, is achieved through metal-free cyclization of isothiocyanate and bis(o-aminophenyl)diselenide. This process is noted for its high yields, especially when bulky substituents are present, due to the reduced formation of byproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of benzothiazole derivatives can be inferred to some extent from their molecular structure and synthesis methods. For instance, the presence of intermolecular hydrogen bonds suggests that these compounds may have higher melting points and boiling points due to increased intermolecular forces. The delocalization of bonds within the formazan chains may also impact the electronic properties of these molecules, potentially affecting their reactivity and stability .

Scientific Research Applications

Synthesis and Pharmaceutical Chemistry

Benzothiazole derivatives, such as 2-Isopropyl-1,3-benzothiazole, have been identified as unique and versatile scaffolds in synthetic and pharmaceutical chemistry. These compounds are known for their potent pharmacological activities including antitumor, antimicrobial, anti-inflammatory, and antidiabetic effects. The synthesis of 2-substituted benzothiazole nucleus and its derivatives has been a focus of research, with methodologies developed to improve selectivity, purity, and yield using various catalysts (Prajapati, Vekariya, Borad, & Patel, 2014).

Antitumor Applications

A series of potent and selective antitumor benzothiazoles have been developed, exemplified by the clinical candidate Phortress. This development includes understanding their mechanism of action, such as selective uptake into sensitive cells, and conversion into electrophilic reactive intermediates, leading to cell death (Bradshaw & Westwell, 2004).

Novel Synthesis Techniques

Research has demonstrated novel synthetic protocols using ZnO nanoparticles as catalysts for the efficient synthesis of 2-aryl-1,3-benzothiazoles, offering a mild and environmentally friendly method with high product yields. These advancements contribute significantly to the field of green chemistry (Banerjee, Payra, Saha, & Sereda, 2014).

Biological and Pharmacological Properties

Benzothiazoles, including this compound, are known for their broad spectrum of biological activities. These compounds are important in the treatment of various diseases and disorders due to their ability to serve as ligands to various biomolecules. This has led to their use in developing therapies for ailments, especially in cancer treatment (Kamal, Hussaini, & Malik, 2015).

Fluorescent Probes and Sensing Applications

This compound derivatives have been used in designing fluorescent probes for bioimaging and distinguishing metal ions like Hg2+ and Cu2+. These probes display high sensitivity and selectivity, making them useful in biological science (Gu et al., 2017).

Mechanism of Action

Target of Action

Benzothiazole derivatives, such as 2-Isopropyl-1,3-benzothiazole, have been found to exhibit a wide range of biological activities. They have been reported to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

For instance, they have been found to inhibit the target DprE1, which is involved in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives affect various biochemical pathways. They have been found to inhibit the release of cytochrome c from mitochondria, which is a key step in the intrinsic pathway of apoptosis . This suggests that these compounds may have a role in regulating cell death and could potentially be used in the treatment of diseases where apoptosis is dysregulated, such as cancer .

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .

Result of Action

The result of the action of this compound is likely to depend on the specific target and pathway it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites. If it affects a signaling pathway, it could alter the behavior of cells. In the case of anti-tubercular activity, benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .

Future Directions

Benzothiazole and its derivatives have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of synthetic processes is one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of 2-Isopropyl-1,3-benzothiazole and its derivatives.

properties

IUPAC Name |

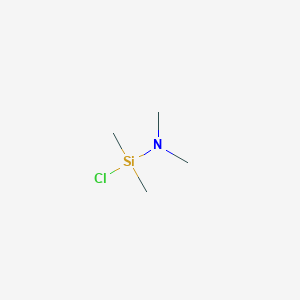

2-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRMLNPNLJBPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

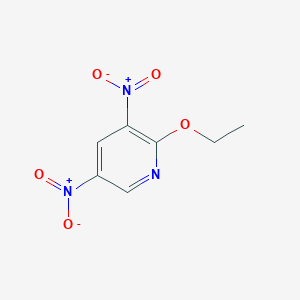

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)